

Common pitfalls in experiments using EF-4-177

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Compound of Interest

Compound Name: EF-4-177
Cat. No.: B15136836

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Technical Support Center: EF-4-177

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the allosteric CDK2 inhibitor, **EF-4-177**.

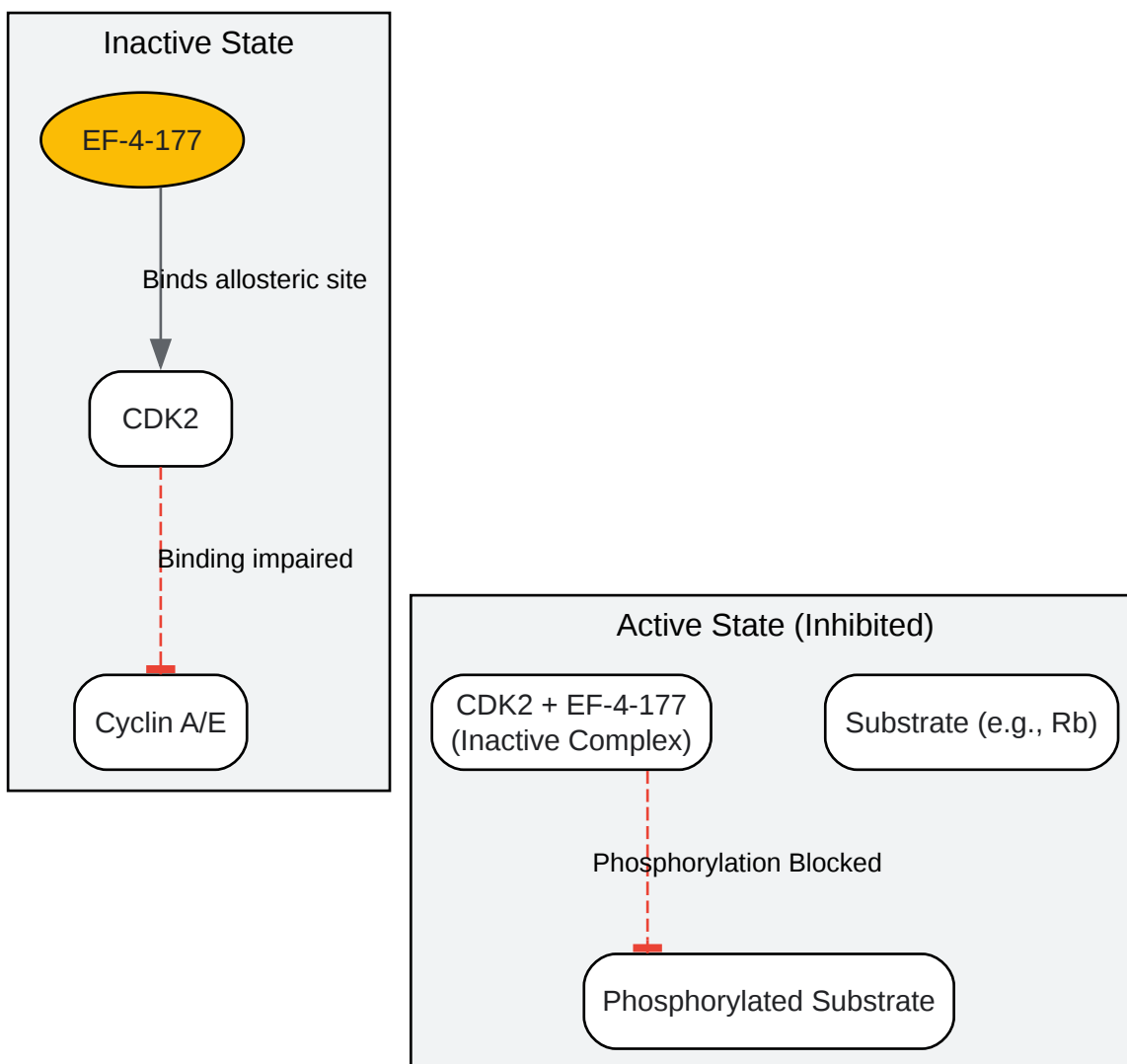
Frequently Asked Questions (FAQs)

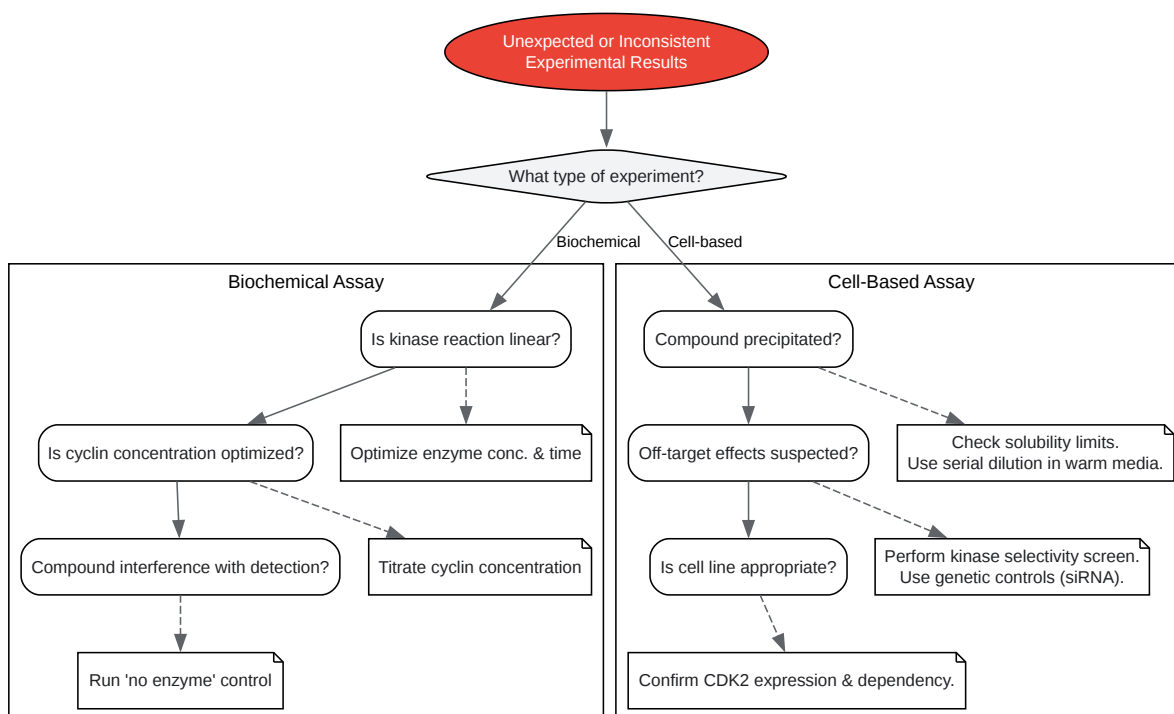
Q1: What is **EF-4-177** and what is its primary target?

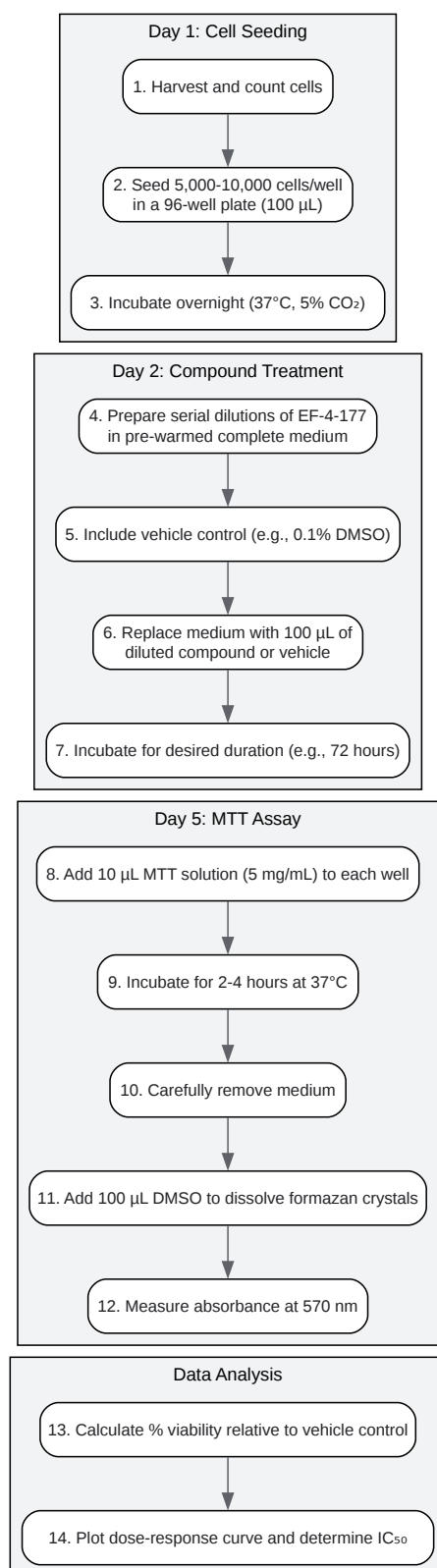
EF-4-177 is a potent, selective, and orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It is classified as an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the ATP-binding pocket.[3][4][5] This unique mechanism provides high selectivity for CDK2 over other structurally similar kinases, such as CDK1.[2][3][4]

Q2: How does the allosteric inhibition mechanism of **EF-4-177** work?

EF-4-177 binds to an allosteric pocket on CDK2. This binding is negatively cooperative with the binding of cyclin, a required activator protein for CDK2.[2] By preventing the stable association of cyclin with CDK2, **EF-4-177** effectively locks the kinase in an inactive state, preventing it from phosphorylating its downstream substrates.







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